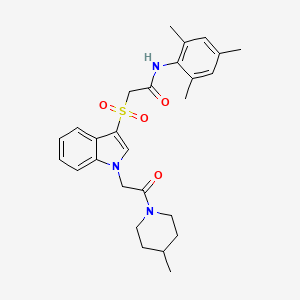
N-mesityl-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-mesityl-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C27H33N3O4S and its molecular weight is 495.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-mesityl-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews its chemical properties, synthesis, and various biological activities, including antiproliferative effects, anti-inflammatory properties, and its mechanism of action.
The compound has the following chemical characteristics:
- Molecular Formula : C27H33N3O2S
- Molecular Weight : 463.64 g/mol
- CAS Number : 878059-31-5
- Purity : Typically 95% .
Synthesis
The synthesis of this compound involves multi-step organic reactions that typically include the formation of the indole nucleus followed by sulfonylation and acetamide formation. The detailed synthetic route is often proprietary but is crucial for producing compounds with high purity for biological testing.
Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of N-mesityl derivatives against various cancer cell lines. For instance, compounds structurally related to N-mesityl have shown promising results in inhibiting the growth of HeLa, MCF-7, and HT-29 cancer cell lines. Notably, one derivative exhibited an IC50 value of 0.34 μM against MCF-7 cells, indicating potent anticancer activity .
| Cell Line | Compound | IC50 (μM) |
|---|---|---|
| HeLa | 7d | 0.52 |
| MCF-7 | 7d | 0.34 |
| HT-29 | 7d | 0.86 |
Mechanistic studies suggest that these compounds induce apoptosis and arrest cell cycle progression at the G2/M phase, similar to known tubulin polymerization inhibitors like colchicine .
Anti-inflammatory Activity
In vitro studies have demonstrated that N-mesityl derivatives possess significant anti-inflammatory properties. Compounds have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α in macrophage models. Additionally, they exhibit inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets in inflammation .
| Compound | COX Inhibition (%) | Remarks |
|---|---|---|
| 5d | High | Dual COX/5-LOX inhibitor |
| 4e | Moderate | Selective against COX |
Antimicrobial Activity
The antimicrobial potential of N-mesityl derivatives has also been explored. Certain compounds demonstrate selective antibacterial activity against Gram-negative bacteria such as E. coli and Salmonella enterica. This activity correlates with their structural features, particularly the presence of the indole moiety, which is known for its bioactivity .
Case Studies
Several case studies highlight the effectiveness of N-mesityl derivatives in preclinical settings:
- Cancer Treatment : A study involving a series of indole-based compounds showed that modifications to the sulfonamide group significantly enhanced antiproliferative activity against breast cancer cells.
- Inflammatory Disorders : Research indicated that these compounds could serve as potential therapeutic agents for conditions characterized by chronic inflammation due to their ability to modulate inflammatory pathways.
特性
IUPAC Name |
2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O4S/c1-18-9-11-29(12-10-18)26(32)16-30-15-24(22-7-5-6-8-23(22)30)35(33,34)17-25(31)28-27-20(3)13-19(2)14-21(27)4/h5-8,13-15,18H,9-12,16-17H2,1-4H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJIJIPJRUFLCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=C(C=C(C=C4C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














